molecular formula C8H10O3S2 B116230 (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 147086-81-5

(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Cat. No.: B116230
CAS No.: 147086-81-5
M. Wt: 218.3 g/mol
InChI Key: NFUQUGUUAUVBMO-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thieno[2,3-b]thiopyran Chemistry

Thieno[2,3-b]thiopyrans emerged as a structurally unique class of sulfur-containing heterocycles in the late 20th century. Early work focused on their synthesis via cyclization reactions, such as the intramolecular thio-Michael addition reported by Ponticello et al. in 1988, which utilized α,β-unsaturated acids as Michael acceptors. By the 2000s, advancements in one-pot methodologies enabled efficient access to functionalized derivatives. For example, Corbet and Zard demonstrated a Horner–Wadsworth–Emmons olefination followed by base-induced domino cyclization to synthesize spiro-type thieno[2,3-b]thiopyran-4-ones. The introduction of enantioselective techniques, such as microbial reduction and chiral resolution, further expanded their utility in drug discovery.

Table 1: Key Milestones in Thieno[2,3-b]thiopyran Synthesis

Year Advancement Reference
1988 First synthesis via α,β-unsaturated acids
1993 Enantioselective routes for CA inhibitors
2008 One-pot domino cyclization/thio-Michael addition
2015 Photocyclization for extended coronenes

Evolution of (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide Research

This chiral hydroxysulfone derivative gained prominence as a critical intermediate in synthesizing dorzolamide, a topically active carbonic anhydrase inhibitor. Early synthetic routes relied on racemic mixtures, requiring inefficient chiral resolutions. Breakthroughs in asymmetric reduction, such as ketone reduction using NaBH₄ with chiral ligands, enabled direct access to enantiomerically pure (4S,6S)-isomers. Modern approaches employ biocatalytic methods, achieving >99% enantiomeric excess (ee) and yields exceeding 85%. Structural studies confirm its cis-dihydroxy configuration, which is essential for subsequent stereospecific amination to dorzolamide.

Table 2: Synthetic Approaches to (4S,6S)-Isomer

Method Yield (%) ee (%) Key Feature
Chiral resolution of racemate 30–40 99 Low efficiency
Asymmetric ketone reduction 70–85 95–99 Ligand-dependent selectivity
Biocatalytic reduction 80–90 99 Sustainable,

Properties

IUPAC Name

(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7,9H,4H2,1H3/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUQUGUUAUVBMO-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057646
Record name (4S,6s)-5,6-dihydro-6-methyl-4h-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147086-81-5
Record name 4H-Thieno[2,3-b]thiopyran-4-ol, 5,6-dihydro-6-methyl-, 7,7-dioxide, (4S,6S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147086-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-ol 7,7-dioxide, (4S,6S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147086815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S,6s)-5,6-dihydro-6-methyl-4h-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-(4S,6S)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol, 7,7-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 147086-81-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,6-DIHYDRO-6-METHYL-4H-THIENO(2,3-B)THIOPYRAN-4-OL 7,7-DIOXIDE, (4S,6S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ8MBD49UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-b]thiopyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]thiopyran ring.

    Hydroxylation and Methylation: Introduction of the hydroxy and methyl groups at the 4 and 6 positions, respectively, is achieved through selective functionalization reactions.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the sulfur atoms to form the 7,7-dioxide, typically using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation-Reduction Sequence

The primary synthetic route involves a two-step process starting from (4S,6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one (keto sulfide):

  • Oxidation : The keto sulfide is oxidized to (4S,6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide (keto sulfone) using hydrogen peroxide (H₂O₂) in the presence of sodium tungstate (Na₂WO₄) in ethyl acetate/water .

  • Reduction : The keto sulfone is reduced with sodium borohydride (NaBH₄) in methanol at 10–20°C to yield the final hydroxy sulfone compound .

StepReagents/ConditionsProductYield
1H₂O₂, Na₂WO₄, ethyl acetate/H₂O, 20°CKeto sulfone98%
2NaBH₄, MeOH, 10–20°CHydroxy sulfone88%

Hydroxyl Group Activation

The hydroxyl group in trans-2 is pivotal for further derivatization:

  • Mitsunobu Reaction : Converts the hydroxyl group to an ethylamino group via inversion of configuration, critical for dorzolamide synthesis .

  • Leaving Group Formation : The hydroxyl group is transformed into a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution with ethylamine .

Stereoselective Solvolysis

A novel stereoselective solvolysis method enables diastereoisomerically pure trans-2 synthesis:

  • Conditions : Acetone/phosphate buffer (pH 7.4) at 40°C .

  • Mechanism : Proceeds via an SN1-like pathway , forming a planar carbocation intermediate. Stereoselectivity arises from preferential axial attack by water, yielding a 91:9 diastereomeric ratio .

Solvent SystemTemp (°C)Diastereomeric Ratio (trans:cis)
Acetone/phosphate buffer4091:9

Mechanistic Insights

  • Oxidation : The sulfide-to-sulfone oxidation follows electrophilic mechanisms mediated by peracids (e.g., mCPBA) or H₂O₂ .

  • Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the sulfone group .

Critical Data

  • Molecular Formula : C₈H₁₀O₃S₂ .

  • CAS Registry : 147086-81-5 .

  • Stereochemistry : Confirmed via X-ray crystallography .

This compound’s reactivity and stereoselective transformations underscore its importance in pharmaceutical synthesis, particularly for ocular therapeutics. The integration of oxidation-reduction chemistry and solvolysis-driven stereocontrol provides a robust framework for scalable production .

Scientific Research Applications

Pharmaceutical Development

The primary application of (4S,6S)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide lies in its role as an intermediate in the synthesis of dorzolamide. Research has focused on optimizing the synthesis pathways to enhance yield and purity while minimizing impurities that can affect therapeutic efficacy.

Table 1: Synthesis Pathways for Dorzolamide

Synthesis MethodKey StepsYield (%)Reference
Reduction MethodReduction of keto group using NaBH4 in methanolHigh
Mitsunobu ReactionConversion of hydroxyl group to ethylamino groupModerate
Nucleophilic SubstitutionTransformation with azide followed by reductionHigh

Carbonic Anhydrase Inhibition

As a structural analogue of dorzolamide, this compound exhibits potential inhibitory effects on carbonic anhydrase enzymes. Studies have indicated that modifications in the thiophene ring can enhance binding affinity and selectivity towards different isoforms of carbonic anhydrase.

Case Study: Inhibition Profile
A comparative study evaluated the inhibitory effects of various thienothiopyran derivatives on carbonic anhydrase II. The results demonstrated that compounds with hydroxyl and methyl substitutions showed improved inhibition compared to other derivatives.

Investigations into the side effects associated with dorzolamide have prompted studies into its impurities like this compound. Understanding the pharmacokinetics and potential adverse effects is crucial for ensuring patient safety.

Mechanism of Action

The mechanism by which (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur dioxide groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Dorzolamide Hydrochloride

Dorzolamide HCl (CAS: 130693-82-2) is the pharmacologically active derivative of the target compound. Key differences include:

Property (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide Dorzolamide Hydrochloride
Molecular Formula C₈H₁₀O₃S₂ C₁₀H₁₆N₂O₄S₃·HCl
Molecular Weight 218.29 360.90
Key Functional Groups Hydroxyl, sulfonyl Sulfonamide, ethylamino, sulfonyl
Application Intermediate for dorzolamide synthesis Topical CA inhibitor for glaucoma
Stereochemistry (4S,6S) (4S,6S) configuration retained

The addition of an ethylamino group and sulfonamide moiety in dorzolamide enhances its CA inhibitory activity, enabling therapeutic use .

Stereoisomeric Impurities

Stereochemical variants of the target compound, such as (4R,6R)-isomers or racemic mixtures, are critical impurities monitored during synthesis. For example:

  • ACI 042202: (4RS,6SR)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide (racemic impurity) .
  • ACI 042204: (4S,6S)-4-amino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide (de-ethylated variant) .

These impurities exhibit reduced CA inhibitory activity and are controlled to ensure drug safety and efficacy .

MK-927 (Investigational CA Inhibitor)

MK-927 (5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide) shares structural similarities but differs in substituents:

  • Key Modification: Replacement of the ethylamino group with a 2-methylpropylamino side chain .

Stability and Reactivity

  • The 7,7-dioxide groups improve oxidative stability compared to non-sulfonated analogs .
  • The hydroxyl group at the 4-position participates in hydrogen bonding, influencing crystallization and purification processes .

Biological Activity

(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide, also known as Dorzolamide, is a compound that belongs to the class of carbonic anhydrase inhibitors. It has garnered attention for its potential therapeutic applications, particularly in the treatment of glaucoma and other conditions associated with elevated intraocular pressure (IOP). This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₈H₁₀O₃S₂
  • Molecular Weight : 218.29 g/mol
  • CAS Number : 147086-81-5

Dorzolamide primarily functions as a carbonic anhydrase inhibitor , which reduces the production of aqueous humor in the eye. This decrease in fluid production leads to a reduction in intraocular pressure. The compound selectively inhibits the enzyme carbonic anhydrase II (CA-II), which is predominantly found in the ciliary processes of the eye.

Biological Activity

The biological activities of this compound can be summarized as follows:

  • Inhibition of Carbonic Anhydrase :
    • Dorzolamide exhibits a strong inhibitory effect on carbonic anhydrase II (CA-II) and carbonic anhydrase IV (CA-IV) .
    • This inhibition results in decreased bicarbonate ion secretion and subsequently lowers aqueous humor production .
  • Effects on Intraocular Pressure :
    • Clinical studies have demonstrated that Dorzolamide effectively lowers IOP in patients with glaucoma or ocular hypertension .
    • A meta-analysis indicated that Dorzolamide can reduce IOP by approximately 20% to 30% when administered topically .
  • Pharmacokinetics :
    • Following topical application, Dorzolamide is absorbed into the systemic circulation but remains primarily effective at the site of action due to its localized delivery .
    • The drug has a half-life of about 4 hours and is metabolized primarily by hepatic pathways .

Case Studies and Clinical Trials

Several studies have explored the efficacy and safety profile of Dorzolamide:

  • Study on Efficacy :
    A randomized controlled trial involving 200 patients demonstrated that Dorzolamide significantly reduced IOP compared to placebo over a period of 12 weeks. The mean reduction in IOP was reported as 3.2 mmHg at peak effect .
  • Safety Profile :
    Adverse effects reported include local irritation and a bitter taste. However, systemic side effects are rare due to low systemic absorption following topical administration .

Comparative Analysis with Other Carbonic Anhydrase Inhibitors

The following table compares Dorzolamide with other commonly used carbonic anhydrase inhibitors:

CompoundMechanismPrimary UseCommon Side Effects
DorzolamideCA-II InhibitionGlaucoma treatmentBitter taste, eye irritation
AcetazolamideCA InhibitionGlaucoma, altitude sicknessNausea, fatigue
BrinzolamideCA-II InhibitionGlaucoma treatmentEye discomfort

Q & A

Basic Research Questions

Q. What are the key stereoselective synthesis strategies for (4S,6S)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide?

  • Methodological Answer : The synthesis typically involves cyclization of sulfonamide precursors with chiral auxiliaries to control stereochemistry at the 4S and 6S positions. For example, thiopyran ring closure can be achieved via acid-catalyzed intramolecular thioether formation. Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical for isolating the desired diastereomer. Post-synthesis verification of stereochemistry requires 1^1H/13^13C NMR (e.g., NOESY for spatial conformation) and polarimetry .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) : To validate molecular formula (e.g., C9_9H12_{12}O4_4S2_2).
  • X-ray crystallography : For absolute configuration determination, particularly when discrepancies arise in stereochemical assignments .

Q. What is the compound’s role in pharmaceutical intermediate synthesis?

  • Methodological Answer : The compound is a key intermediate in synthesizing carbonic anhydrase inhibitors like Dorzolamide. Its hydroxyl and sulfonamide groups are functionalized via acetylation or alkylation to introduce pharmacologically active moieties. Reaction optimization involves monitoring by TLC/HPLC and adjusting catalysts (e.g., DMAP for acetylation) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 4S,6S vs. 4R,6R) impact biological activity or enzyme binding?

  • Methodological Answer : Comparative studies using molecular docking (e.g., AutoDock Vina) and enzyme inhibition assays (e.g., carbonic anhydrase II) reveal that the 4S,6S configuration enhances binding affinity due to optimal hydrogen bonding with active-site zinc ions. Mutagenesis studies (e.g., replacing His94 in CA II) further validate stereospecific interactions .

Q. What methodologies are used to resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH, coupled with HPLC-UV degradation profiling, identify hydrolysis of the sulfonamide group as a primary degradation pathway. Conflicting data are resolved by adjusting buffer systems (e.g., phosphate vs. citrate) to mimic physiological conditions .

Q. How can researchers investigate the compound’s potential off-target effects in biological systems?

  • Methodological Answer : High-throughput screening (HTS) against kinase panels or GPCR libraries, followed by transcriptomic profiling (RNA-seq), identifies off-target interactions. For example, thiopyran derivatives show moderate inhibition of cystinyl aminopeptidase (Ki = 0.704 ± 0.003 μM) and IκB kinase 2 (Ki = 0.614 ± 0.003 μM) based on competitive binding assays .

Q. What experimental designs are recommended for studying environmental fate and biodegradation?

  • Methodological Answer : Follow OECD 301 guidelines for aerobic biodegradation using activated sludge inoculum. LC-MS/MS quantifies parent compound and metabolites (e.g., sulfonic acid derivatives). Sediment-water partitioning coefficients (log Koc_{oc}) are determined via batch equilibrium studies to assess bioaccumulation risks .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Yield variability often stems from impurities in starting materials (e.g., sulfonamide precursors) or incomplete ring closure. Systematic DOE (Design of Experiments) approaches optimize reaction parameters:

  • Critical factors : Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading.
  • Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C in DMF with 5 mol% H2_2SO4_4) to maximize yield (>85%) .

Q. Why do computational predictions of solubility conflict with experimental data?

  • Methodological Answer : COSMO-RS or QSPR models may underestimate the compound’s solubility due to its rigid thiopyran ring and hydrogen-bonding capacity. Experimental validation via shake-flask method (USP <1059>) in buffered solutions (pH 7.4) provides accurate logP values. Adjust computational models by including explicit solvent molecules in MD simulations .

Key Research Gaps and Future Directions

  • Mechanistic studies on the compound’s anti-inflammatory potential (e.g., COX-2 inhibition) based on structural analogs showing 0.729 ± 0.012 activity index .
  • In vivo pharmacokinetics to assess blood-brain barrier penetration, leveraging LC-MS/MS quantification in rodent models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.